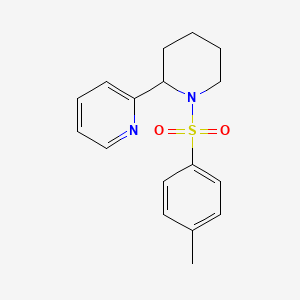
2-(1-Tosylpiperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Tosylpiperidin-2-yl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids . The tosyl group (p-toluenesulfonyl) attached to the piperidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Tosylpiperidin-2-yl)pyridine typically involves the tosylation of piperidine followed by the introduction of the pyridine moiety. One common method includes the reaction of piperidine with tosyl chloride in the presence of a base such as triethylamine to form the tosylpiperidine intermediate. This intermediate is then reacted with 2-bromopyridine under palladium-catalyzed cross-coupling conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Solvents like dichloromethane, ethyl acetate, and n-hexane are commonly used in the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Tosylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like Grignard reagents.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Grignard reagents in tetrahydrofuran (THF).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced pyridine derivatives.
Substitution: 2-substituted pyridine derivatives.
Scientific Research Applications
2-(1-Tosylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The tosyl group enhances the compound’s ability to form stable complexes with enzymes and receptors. The piperidine and pyridine moieties contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperidine: A simpler analog without the tosyl and pyridine groups, widely used in organic synthesis.
Pyridine: A basic heterocycle used as a precursor in the synthesis of various pharmaceuticals.
Tosylpiperidine: Lacks the pyridine moiety but shares similar reactivity and stability.
Uniqueness: 2-(1-Tosylpiperidin-2-yl)pyridine is unique due to the combination of the tosyl, piperidine, and pyridine groups, which confer enhanced stability, reactivity, and potential biological activity. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C17H20N2O2S/c1-14-8-10-15(11-9-14)22(20,21)19-13-5-3-7-17(19)16-6-2-4-12-18-16/h2,4,6,8-12,17H,3,5,7,13H2,1H3 |
InChI Key |
LDKSNHAVAXYIDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



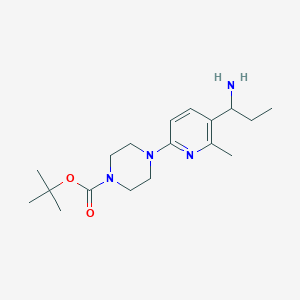
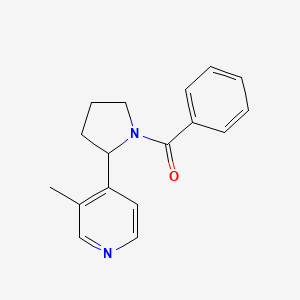
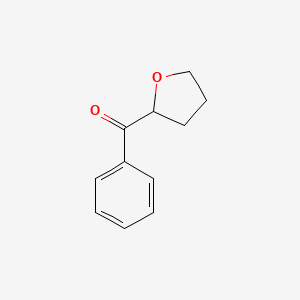
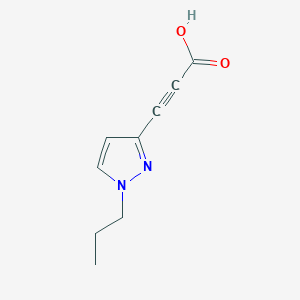



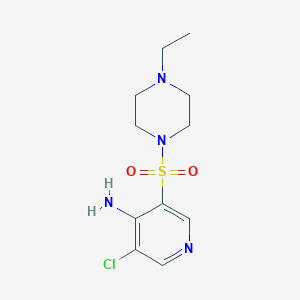
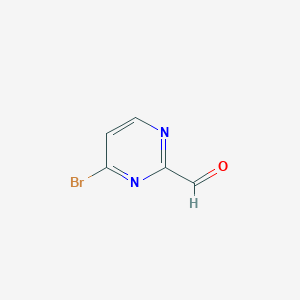
![Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11801773.png)
![3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11801778.png)


